Scaffold-Specific Binding Mode Differentiation: Pyrido[2,3-d] vs. Pyrido[3,2-d] Fusion
The pyrido[2,3-d]pyrimidine scaffold engages kinase hinge regions via a hydrogen-bonding pattern identical to that of olomoucine, with the N1 and N3 nitrogens forming the critical donor-acceptor interactions. This binding geometry places the C6-aryl substituent deep in a hydrophobic pocket not occupied by ATP, conferring both high-affinity binding and specificity [1]. In contrast, the pyrido[3,2-d]pyrimidin-4-amine regioisomer (P4Q) co-crystallized with cAMP-dependent protein kinase A (PDB: 6YOU) exhibits a distinct binding pose due to altered nitrogen positioning, which redirects substituent vectors and fundamentally changes kinase selectivity profiles [2]. Procurement of the correct 2,3-d regioisomer is therefore non-negotiable for reproducing established SAR.
| Evidence Dimension | Kinase hinge-binding geometry and hydrogen-bonding pattern |
|---|---|
| Target Compound Data | N1 and N3 hydrogen bonding to kinase hinge; C6-aryl occupies ATP-back pocket |
| Comparator Or Baseline | Pyrido[3,2-d]pyrimidin-4-amine (P4Q) and pyrido[4,3-d]pyrimidines |
| Quantified Difference | Binding orientation differs qualitatively due to shifted nitrogen positions; 2,3-d fusion uniquely positions C6-aryl in hydrophobic back-pocket |
| Conditions | Molecular docking based on c-AMP-dependent protein kinase catalytic domain template |
Why This Matters
Procuring the correct regioisomer (2,3-d vs. 3,2-d or 4,3-d) is essential for maintaining the established kinase binding geometry and predictable SAR, preventing experimental failures due to incorrect hinge engagement.
- [1] Trumpp-Kallmeyer S, Rubin JR, Humblet C, Hamby JM, Showalter HD. Development of a binding model to protein tyrosine kinases for substituted pyrido[2,3-d]pyrimidine inhibitors. J Med Chem. 1998;41(11):1752-1763. View Source
- [2] PDBj. Crystal structure of cAMP-dependent protein kinase A in complex with Pyrido[3,2-d]pyrimidin-4-amine (soaked). PDB ID: 6YOU. View Source
